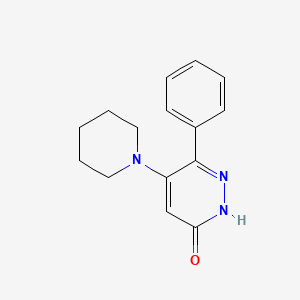

![molecular formula C21H20N2O4S B3010408 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896311-17-4](/img/structure/B3010408.png)

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their diverse biological activities, including their role as antitumor agents and leukotriene D4 (LTD4) antagonists. These compounds have been the subject of various studies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical reactions. For instance, in the preparation of leukotriene D4 antagonists, arylmethoxyphenyl and arylmethoxynaphthyl sulfonamides were prepared through a series of chemical transformations . Similarly, naphthoxazole intermediates were synthesized through acylation, chlorination, and coupling reactions, which could be analogous to the synthesis of the compound . The synthesis of heterocyclic compounds, such as the one described, often involves the use of standard methods and solution growth techniques for crystal formation .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic system. The specific compound mentioned would likely have a naphthalene ring system sulfonated at the 2-position and substituted at the 1-position with a 5-oxopyrrolidinyl moiety, which in turn is substituted with a 4-methoxyphenyl group. The molecular structure is crucial as it determines the compound's physicochemical properties and biological activity .

Chemical Reactions Analysis

Sulfonamides, including naphthalene-sulfonamides, can undergo various chemical reactions. They can be used as intermediates in the synthesis of dyes, where they couple with other molecules . Additionally, they can be labeled with carbon-11 for PET imaging, indicating that they can participate in radiochemical reactions . The reactivity of the sulfonamide group also allows for the formation of different tautomers, which can be studied computationally to understand their stability and dynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the optical and thermal properties of a related heterocyclic compound were studied using techniques like single-crystal XRD, UV-visible spectroscopy, and thermal analysis, revealing its transparency in the visible region and thermal stability . The sulfonamide group's influence on the electronic properties of the molecule can also be significant, as seen in the array-based structure and gene expression relationship studies of antitumor sulfonamides . Furthermore, the functionalization of naphthalenones, which are structurally related to the compound , can lead to a variety of derivatives with different physical and chemical properties .

Aplicaciones Científicas De Investigación

PET Imaging Agent Synthesis

One significant application of naphthalene-sulfonamide derivatives is in the synthesis of carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging. These compounds, such as N-(4-(N-(4-[(11)C]methoxyphenyl)sulfamoyl)naphthalene-1-yl)benzamide, have potential as PET agents for imaging human CCR8 (Wang et al., 2008).

Nerve Growth Factor Potentiation

Naphthalene-sulfonamide derivatives like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowths, showing potential in neurological research (Williams et al., 2010).

Antiestrogenic Activity Research

Some naphthalene-sulfonamide derivatives exhibit antiestrogenic activities, as shown in studies with compounds like [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt. These compounds have high binding affinity with estrogen receptors, indicating potential applications in hormone-related research (Jones et al., 1979).

Coordination Geometry in Cobalt(II)-Sulfonamide Complexes

Research has explored the correlation between magnetic anisotropy and coordination geometry in cobalt(II)-sulfonamide complexes. This includes studies on systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand, indicating applications in the field of magnetic materials (Wu et al., 2019).

Sulfonamide Derivatives in Protein Binding

Compounds like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide have been used in studies to understand the binding mechanisms of certain compounds to proteins like bovine serum albumin. This research is crucial for drug design and protein interaction studies (Jun et al., 1971).

Chemosensor Development

Naphthalene-based sulfonamide derivatives, such as those incorporating Schiff base structures, have been developed as fluorescence probes for detecting specific ions like Al3+ in biological systems, indicating their use in sensor technology and intracellular imaging studies (Mondal et al., 2015).

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-19-9-7-18(8-10-19)23-14-17(13-21(23)24)22-28(25,26)20-11-6-15-4-2-3-5-16(15)12-20/h2-12,17,22H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWUDJQOZKRGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

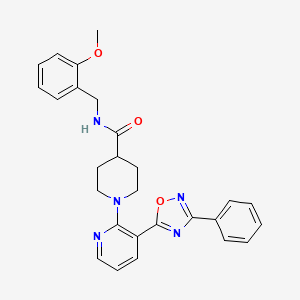

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

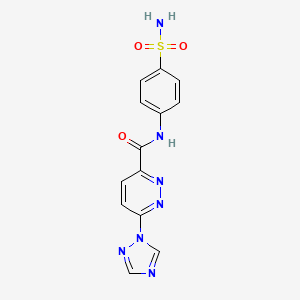

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

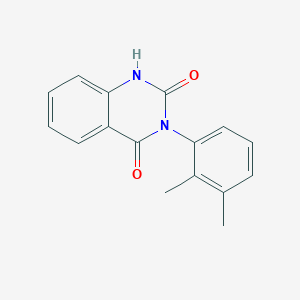

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)

![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)